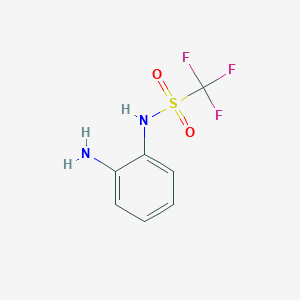

N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide

CAS No.: 53718-45-9

Cat. No.: VC2914467

Molecular Formula: C7H7F3N2O2S

Molecular Weight: 240.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53718-45-9 |

|---|---|

| Molecular Formula | C7H7F3N2O2S |

| Molecular Weight | 240.21 g/mol |

| IUPAC Name | N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide |

| Standard InChI | InChI=1S/C7H7F3N2O2S/c8-7(9,10)15(13,14)12-6-4-2-1-3-5(6)11/h1-4,12H,11H2 |

| Standard InChI Key | DPYOORODQNBACJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)N)NS(=O)(=O)C(F)(F)F |

| Canonical SMILES | C1=CC=C(C(=C1)N)NS(=O)(=O)C(F)(F)F |

Introduction

Chemical Structure and Properties

Molecular Composition

N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide is characterized by a trifluoromethanesulfonyl group attached to an aminophenyl moiety, creating a compound with distinctive chemical reactivity. This molecular arrangement contributes to its potential applications in various scientific fields and pharmaceutical research. The compound features several key structural components that influence its chemical behavior and biological interactions.

Physical and Chemical Characteristics

The compound exhibits specific physical and chemical properties that differentiate it from other sulfonamide derivatives. The table below summarizes the fundamental characteristics of N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide:

| Property | Value |

|---|---|

| CAS Number | 53718-45-9 |

| Molecular Formula | C₇H₇F₃N₂O₂S |

| Molecular Weight | 240.21 g/mol |

| Standard InChI | InChI=1S/C7H7F3N2O2S/c8-7(9,10)15(13,14)12-6-4-2-1-3-5(6)11/h1-4,12H,11H2 |

| Standard InChIKey | DPYOORODQNBACJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)N)NS(=O)(=O)C(F)(F)F |

The compound's structure includes a benzene ring with an amino group at position 2 and a trifluoromethanesulfonamide substituent attached to the nitrogen atom. This configuration contributes to its unique chemical reactivity and potential applications in various research contexts.

Chemical Reactivity

The chemical reactivity of N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide is largely influenced by the presence of the highly electron-withdrawing trifluoromethanesulfonyl group. This group significantly affects the compound's nucleophilicity and acidity, making it potentially useful in various chemical transformations. The sulfonamide linkage (-NH-SO₂-) provides an important functional handle for further chemical modifications, which expands its utility in organic synthesis applications.

Synthesis Methods

Traditional Synthetic Approaches

The synthesis of N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 2-aminophenol with trifluoromethanesulfonyl chloride in the presence of a suitable base. This synthetic route allows for efficient preparation of the target compound while maintaining the structural integrity of the starting materials. The reaction conditions must be carefully controlled to ensure selectivity and high yield.

Modern Synthetic Strategies

Recent advancements in synthetic methodologies have led to improved procedures for preparing trifluoromethanesulfonamide derivatives. These methods often focus on more environmentally friendly conditions, higher yields, and better selectivity. The development of catalytic methods has further enhanced the synthetic accessibility of these compounds, allowing for more versatile applications in both research and potential commercial settings.

Purification Techniques

After synthesis, purification of N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide typically involves chromatographic techniques, recrystallization, or a combination of both methods. High-purity samples (typically 95% or higher) are essential for research applications, particularly in pharmaceutical and biological studies where impurities could confound experimental results or lead to undesired side effects.

Applications in Organic Chemistry

Role as a Synthetic Intermediate

N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide serves as a valuable intermediate in organic synthesis due to its unique functional group arrangement. The presence of both an amino group and a trifluoromethanesulfonamide moiety provides opportunities for selective functionalization, making this compound particularly useful in the preparation of more complex molecules. The amino group can participate in a variety of reactions, including diazotization, amide formation, and nucleophilic substitutions, while the trifluoromethanesulfonamide group can influence reactivity patterns and serve as a directing group.

Building Block for Complex Molecules

The compound's bifunctional nature makes it an excellent building block for constructing more complex molecular architectures. The amino group provides a handle for further elaboration through various nitrogen-based chemistry, while the trifluoromethanesulfonamide group introduces fluorine content that can significantly alter the properties of the resulting molecules. These characteristics make it valuable in diversity-oriented synthesis and the preparation of compound libraries for screening purposes.

Pharmacological Properties

Anticonvulsant Activity

Related trifluoromethanesulfonamide derivatives have demonstrated significant anticonvulsant activity. Specifically, N-(phenylacetyl)trifluoromethanesulfonamides have been evaluated for their ability to protect against seizures. These compounds showed activity against maximal electroshock (MES) and subcutaneous metrazol (scMet)-induced seizures, suggesting potential applications in the treatment of epilepsy and related neurological disorders. The structural similarity between these compounds and N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide suggests that the latter may also possess anticonvulsant properties, though direct studies would be necessary to confirm this hypothesis.

Structure-Activity Relationships

Studies on related trifluoromethanesulfonamides have explored structure-activity relationships to optimize biological activity. The Topliss scheme, which systematically evaluates the effect of aryl substituents on biological activity, has been applied to the development of N-(phenylacetyl)trifluoromethanesulfonamides. This approach has yielded compounds with significant anticonvulsant activity and favorable pharmacokinetic properties. Similar principles could potentially be applied to N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide to develop derivatives with enhanced biological activities.

Research Applications

Biochemical Research

N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide has potential applications in biochemical research due to its unique structural features. The compound's ability to interact with various biological targets makes it valuable for studying biological processes and developing new therapeutic approaches. The presence of fluorine atoms in the molecule can enhance metabolic stability and membrane permeability, properties that are advantageous for biological studies.

Medicinal Chemistry

In medicinal chemistry, trifluoromethanesulfonamide derivatives have been explored for various therapeutic applications. The fluorinated moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of drug candidates. N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide, with its combination of amino and trifluoromethanesulfonamide groups, represents a potentially valuable scaffold for drug discovery efforts. The compound's structural features could be leveraged to develop novel therapeutic agents with improved efficacy and safety profiles.

Comparison with Related Compounds

Structural Analogues

N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide belongs to a broader class of trifluoromethanesulfonamide derivatives. Comparing this compound with structural analogues provides insights into how subtle structural variations influence chemical reactivity and biological activity. The table below compares key aspects of N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide with related compounds:

| Compound | Key Structural Feature | Notable Properties |

|---|---|---|

| N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide | Amino group at position 2 | Potential for selective functionalization |

| N-(phenylacetyl)trifluoromethanesulfonamide | Phenylacetyl group | Demonstrated anticonvulsant activity |

| Trifluoromethanesulfonamide (Triflimide) | Parent structure without aryl group | Enhanced acidity, catalytic properties |

This comparative analysis highlights how structural modifications can significantly alter the properties and potential applications of trifluoromethanesulfonamide derivatives.

Functional Distinctions

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing more efficient and environmentally friendly methods for synthesizing N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide and related compounds. Advances in catalytic methods, green chemistry approaches, and flow chemistry techniques could enhance the accessibility of these compounds for research and potential commercial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume